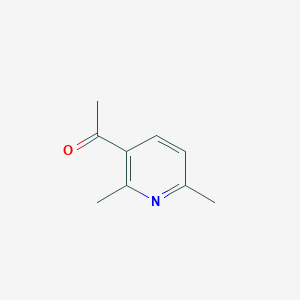![molecular formula C11H22O2Si B125276 4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one CAS No. 144193-95-3](/img/structure/B125276.png)
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one, commonly known as TBSO, is a chemical compound used in various scientific research applications. It is a highly reactive molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of TBSO is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in enzymes. This reaction can lead to the inhibition of enzyme activity, which may be responsible for its potential anticancer activity.
Biochemische Und Physiologische Effekte
TBSO has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TBSO in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, TBSO is highly toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for the use of TBSO in scientific research. One direction is the development of new synthetic methodologies using TBSO as a building block. Another direction is the investigation of TBSO as a potential anticancer agent, either alone or in combination with other compounds. Additionally, TBSO could be used as a tool for studying enzyme inhibition and developing new enzyme inhibitors. Finally, TBSO could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
TBSO can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Peterson reaction. The most common method for synthesizing TBSO is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. In the case of TBSO, the aldehyde used is pent-1-en-3-one, and the phosphonium ylide used is (tert-butyl)(dimethyl)silylmethylphosphine.
Wissenschaftliche Forschungsanwendungen
TBSO has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. TBSO has also been used in the development of new materials, such as polymers and nanomaterials. In medicinal chemistry, TBSO has been investigated for its potential as an anticancer agent and as a tool for studying enzyme inhibition.
Eigenschaften
CAS-Nummer |
144193-95-3 |
|---|---|
Produktname |
4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |
InChI |
InChI=1S/C11H22O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h8-9H,1H2,2-7H3 |
InChI-Schlüssel |
HXDUOOPPZPBNID-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)C=C)O[Si](C)(C)C(C)(C)C |
Synonyme |
4-([tert-Butyl(dimethyl)silyl]oxy)-1-penten-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



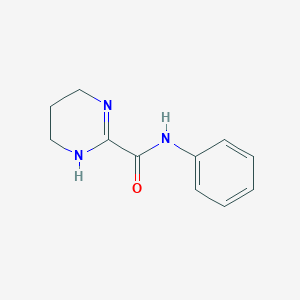
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

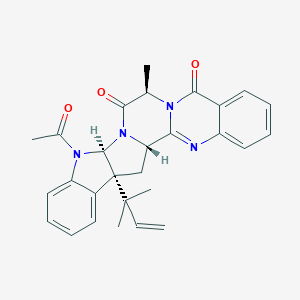
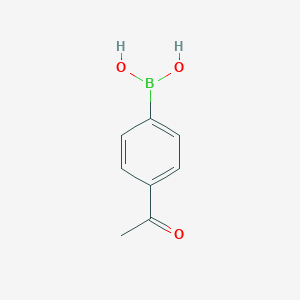
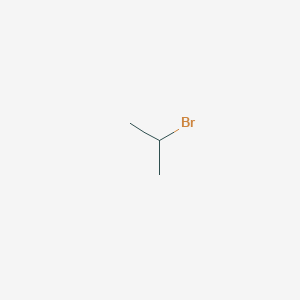
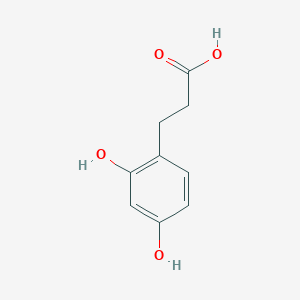
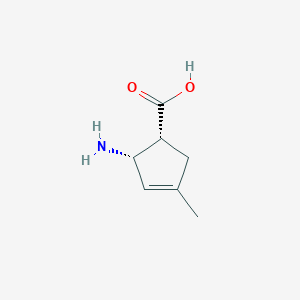
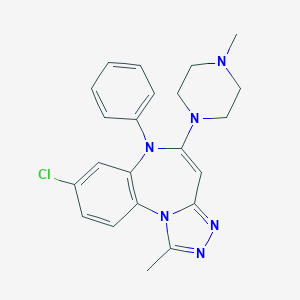
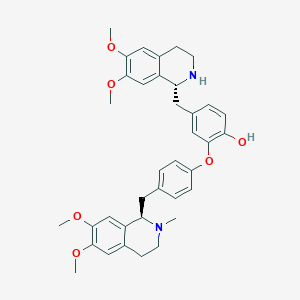
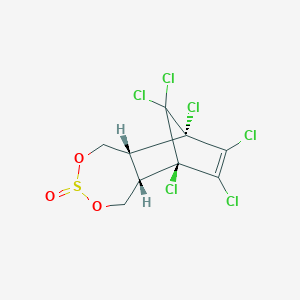
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
